molecular formula C17H12N4 B14623527 2-Amino-3-[(diphenylmethylidene)amino]but-2-enedinitrile CAS No. 55752-09-5

2-Amino-3-[(diphenylmethylidene)amino]but-2-enedinitrile

Cat. No.: B14623527
CAS No.: 55752-09-5
M. Wt: 272.30 g/mol
InChI Key: AKKYHOZFHHZNHP-UHFFFAOYSA-N
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Description

2-Amino-3-[(diphenylmethylidene)amino]but-2-enedinitrile is a Schiff base compound characterized by the presence of an amino group and a diphenylmethylidene group attached to a but-2-enedinitrile backbone. Schiff bases are known for their versatility in coordination chemistry and their applications in various fields, including catalysis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-[(diphenylmethylidene)amino]but-2-enedinitrile typically involves the condensation reaction between diaminomaleonitrile and benzophenone. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the Schiff base, followed by purification through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-[(diphenylmethylidene)amino]but-2-enedinitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding nitrile oxides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted Schiff bases.

Scientific Research Applications

2-Amino-3-[(diphenylmethylidene)amino]but-2-enedinitrile has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug design and development.

    Industry: Utilized in the synthesis of advanced materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 2-Amino-3-[(diphenylmethylidene)amino]but-2-enedinitrile involves its ability to form stable complexes with metal ions. This is attributed to the presence of the Schiff base moiety, which can coordinate with metal centers. The compound’s biological activity is believed to be related to its interaction with cellular targets, leading to disruption of cellular processes and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-[(phenylmethylidene)amino]but-2-enedinitrile: Similar structure but with a phenyl group instead of a diphenyl group.

    2-Amino-3-[(p-tolylmethylidene)amino]but-2-enedinitrile: Contains a p-tolyl group instead of a diphenyl group.

Uniqueness

2-Amino-3-[(diphenylmethylidene)amino]but-2-enedinitrile is unique due to the presence of the diphenylmethylidene group, which enhances its ability to form stable metal complexes and contributes to its distinct chemical and biological properties.

Properties

CAS No.

55752-09-5

Molecular Formula

C17H12N4

Molecular Weight

272.30 g/mol

IUPAC Name

2-amino-3-(benzhydrylideneamino)but-2-enedinitrile

InChI

InChI=1S/C17H12N4/c18-11-15(20)16(12-19)21-17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,20H2

InChI Key

AKKYHOZFHHZNHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=NC(=C(C#N)N)C#N)C2=CC=CC=C2

Origin of Product

United States

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